2-Iodocinnamic acid
Overview
Description
2-Iodocinnamic acid is an organic compound with the molecular formula C₉H₇IO₂. It is a derivative of cinnamic acid, where an iodine atom is substituted at the ortho position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodocinnamic acid can be synthesized through several methods. One common approach involves the iodination of cinnamic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium. The reaction proceeds under mild conditions, yielding this compound with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves similar iodination reactions but on a larger scale. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Iodocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids.
Reduction Reactions: Reduction of the double bond in the cinnamic acid moiety can yield 2-iodophenylpropionic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Various iodinated derivatives depending on the substituent introduced.
Oxidation: Iodinated benzoic acids.
Reduction: 2-Iodophenylpropionic acid.
Scientific Research Applications
2-Iodocinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, fragrances, and polymers due to its reactive iodine substituent.
Mechanism of Action
The mechanism of action of 2-Iodocinnamic acid involves its interaction with various molecular targets. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to its biological effects. The compound’s ability to undergo redox reactions also contributes to its antimicrobial and anticancer properties by generating reactive oxygen species (ROS) that damage cellular components .
Comparison with Similar Compounds
- 2-Chlorocinnamic Acid
- 2-Bromocinnamic Acid
- 2-Fluorocinnamic Acid
Comparison: 2-Iodocinnamic acid is unique among its halogenated counterparts due to the larger atomic size and higher reactivity of the iodine atom. This results in distinct chemical behavior and biological activity. For instance, this compound often exhibits higher reactivity in substitution reactions compared to 2-Chlorocinnamic acid or 2-Fluorocinnamic acid. Additionally, the iodine atom’s ability to participate in redox reactions enhances the compound’s potential as an antimicrobial and anticancer agent .
Properties
IUPAC Name |
(E)-3-(2-iodophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCFNNJYIXFMFS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643-34-1, 90276-19-0 | |
Record name | 2-Iodocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(2-iodophenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090276190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(2-iodophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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